molecular formula C13H9BrFNO2S B6264281 1-(benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene CAS No. 1803586-62-0

1-(benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene

Cat. No.: B6264281
CAS No.: 1803586-62-0
M. Wt: 342.2
InChI Key:
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Description

1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with benzylsulfanyl, bromine, fluorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Electrophilic Substitution: Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)

Major Products

Scientific Research Applications

1-(Benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(benzylsulfanyl)-5-bromo-4-fluoro-2-nitrobenzene depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    1-(Benzylsulfanyl)-2-nitrobenzene: Lacks the bromine and fluorine substituents.

    1-(Benzylsulfanyl)-4-fluoro-2-nitrobenzene: Lacks the bromine substituent.

    1-(Benzylsulfanyl)-5-bromo-2-nitrobenzene: Lacks the fluorine substituent

Uniqueness

The combination of these substituents can lead to unique chemical and physical properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

1803586-62-0

Molecular Formula

C13H9BrFNO2S

Molecular Weight

342.2

Purity

95

Origin of Product

United States

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